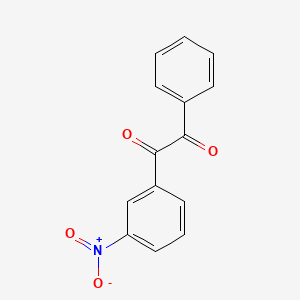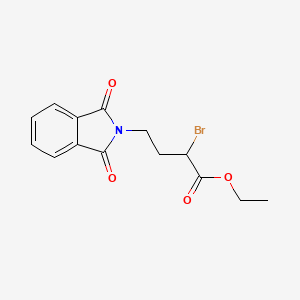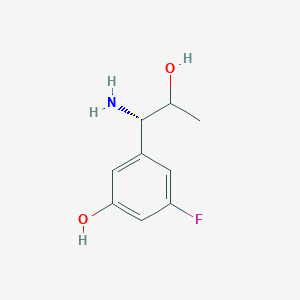
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxypropyl groups through nucleophilic substitution and reduction reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce various amine derivatives.
科学的研究の応用
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-((1S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
- 3-((1S)-1-Amino-2-hydroxypropyl)-6-fluorophenol
- 3-((1S)-1-Amino-2-hydroxypropyl)-5-chlorophenol
Uniqueness
3-((1S)-1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to the specific positioning of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups also provides versatility in its chemical modifications and interactions with biological targets.
特性
分子式 |
C9H12FNO2 |
|---|---|
分子量 |
185.20 g/mol |
IUPAC名 |
3-[(1S)-1-amino-2-hydroxypropyl]-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |
InChIキー |
WTIWATGLMYUBBD-OLAZFDQMSA-N |
異性体SMILES |
CC([C@H](C1=CC(=CC(=C1)F)O)N)O |
正規SMILES |
CC(C(C1=CC(=CC(=C1)F)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)


![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)
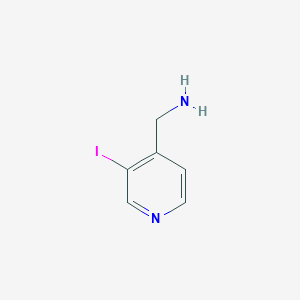

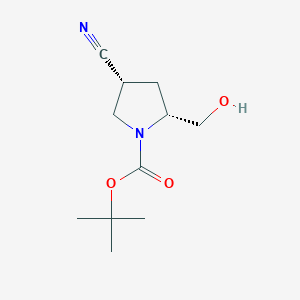

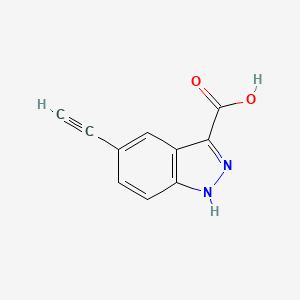
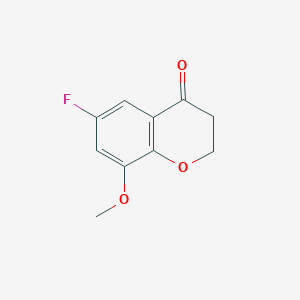
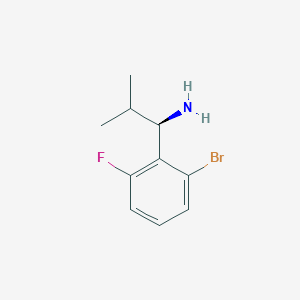
![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)
